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molecular formula C10H16O2 B147264 2-(4-Pentynyloxy)tetrahydro-2H-pyran CAS No. 62992-46-5

2-(4-Pentynyloxy)tetrahydro-2H-pyran

Cat. No. B147264
M. Wt: 168.23 g/mol
InChI Key: TZRUKFFDSQQSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06037367

Procedure details

A mixture of 5-hydroxypentyne (5.0 g, 0.06 mol) and freshly distilled dihydropyran (10 mL) was treated with a trace of p-toluenesulfonic acid hydrate. The exothermic reaction was stirred for 5 min, and the excess dihydropyran was removed under reduced pressure. The residue was purified by flash chromatography (alumna, neutral, activity 1, 25% ether/hexane) and gave the title compound (6.4 g, 63%). 1H NMR (400 MHz, CDCl3) δ 4.60 (t, 1 H), 3.86 (m, 2 H), 3.50 (m, 2 H), 2.32 (m, 2 H), 1.96 (t, 1 H), 1.82 (m, 3 H), 1.72 (m, 1 H), 1.48-1.65 (m, 4 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
63%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][C:5]#[CH:6].[OH2:7].[C:8]1(C)C=[CH:12][C:11](S(O)(=O)=O)=[CH:10][CH:9]=1>O1C=CCCC1>[O:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[O:7][CH2:12][CH2:11][CH2:10][C:9]#[CH:8] |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OCCCC#C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The exothermic reaction
CUSTOM
Type
CUSTOM
Details
the excess dihydropyran was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography (alumna, neutral, activity 1, 25% ether/hexane)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
O1C(CCCC1)OCCCC#C
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 63%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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